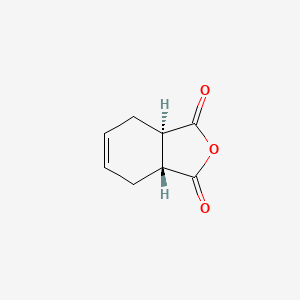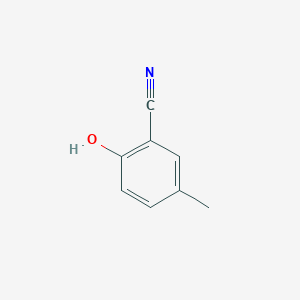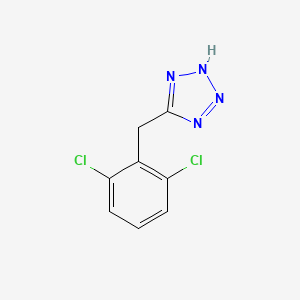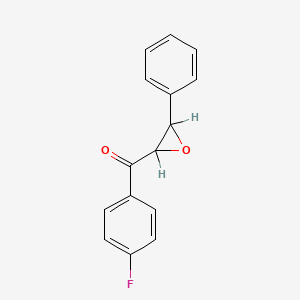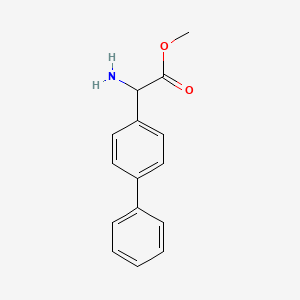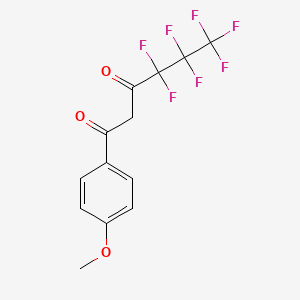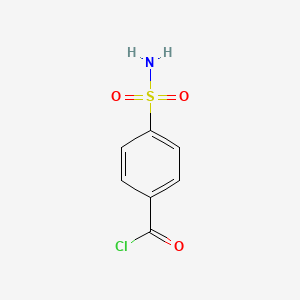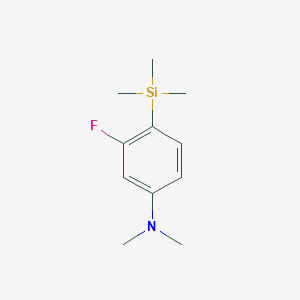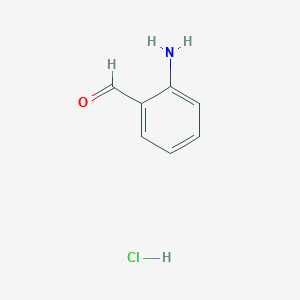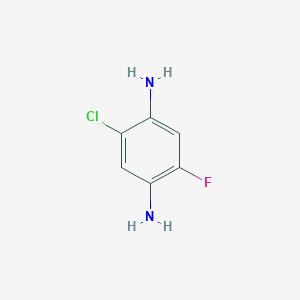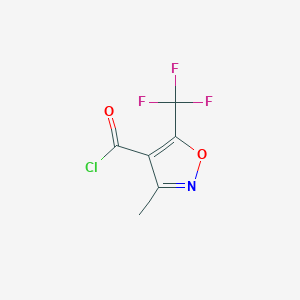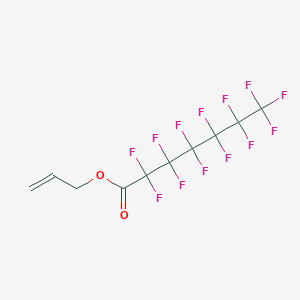
Allyl perfluoroheptanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an allyl group with a perfluorinated carboxylic acid or its derivatives . The exact method for synthesizing Allyl perfluoroheptanoate specifically is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound likely involves an allyl group (a carbon-carbon double bond with a single bond to another carbon) and a perfluoroheptanoate group (a seven-carbon chain where all hydrogens are replaced by fluorine atoms, with a carboxylate group at one end) .Chemical Reactions Analysis
The allyl group in the molecule can participate in various reactions, such as allylic substitutions and additions . The perfluoroheptanoate part of the molecule, being a carboxylate, could potentially undergo reactions typical for carboxylic acids and their derivatives .Wissenschaftliche Forschungsanwendungen
Transition Metal Catalysis and Nucleophilic Fluorination : Research by Hollingworth and Gouverneur (2012) highlighted the development of transition metal-catalyzed transformations using fluorinating reagents for the preparation of fluorinated targets, crucial for synthesizing pharmaceuticals and agrochemicals. This includes catalytic nucleophilic fluorination of various substrates such as aryl triflates, alkynes, and allylic esters, relevant to Allyl perfluoroheptanoate (Hollingworth & Gouverneur, 2012).
Distribution in the Environment : Ahrens et al. (2009) studied the longitudinal and latitudinal distribution of perfluoroalkyl compounds (PFCs) in surface water of the Atlantic Ocean. Their research helps in understanding the environmental distribution and impact of such compounds (Ahrens, Barber, Xie, & Ebinghaus, 2009).
Photoredox-Catalyzed C-F Bond Allylation : Sugihara et al. (2021) explored the site-selective and direct C-F bond transformation of perfluoroalkylarenes with allylic stannanes via an iridium photoredox catalyst system, indicating the potential of these compounds in organic synthesis (Sugihara, Suzuki, Nishimoto, & Yasuda, 2021).
Catalytic Allylic Oxidation : Crich and Zou (2004) discussed the catalytic allylic oxidation of alkenes to enones, a process where compounds like this compound could be relevant (Crich & Zou, 2004).
Environmental Contamination and Human Exposure : Lindstrom et al. (2011) examined the application of PFC contaminated biosolids and its effects on local environments and human exposure, providing insights into the ecological and health impacts of perfluorinated compounds (Lindstrom, Strynar, Delinsky, Nakayama, McMillan, Libelo, Neill, & Thomas, 2011).
Eigenschaften
IUPAC Name |
prop-2-enyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F13O2/c1-2-3-25-4(24)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASVACNPTZCVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F13O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895726 | |
| Record name | Prop-2-en-1-yl tridecafluoroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53378-90-8 | |
| Record name | Prop-2-en-1-yl tridecafluoroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


